N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide
Description
N-{3-[(2,2-Dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a phenyl ring substituted with a 2-methyl group and a 2,2-dimethylpropanoylamino moiety. The cyclopropane ring, a strained three-membered carbon system, confers unique conformational rigidity and electronic properties to the molecule, influencing its interactions with biological targets.
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoylamino)-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10-12(17-14(19)11-8-9-11)6-5-7-13(10)18-15(20)16(2,3)4/h5-7,11H,8-9H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQHDRNOJVKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)C)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-amino-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2,2-dimethylpropanoyl)-3-amino-2-methylbenzoic acid.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). This step introduces the cyclopropane ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cyclopropane rings and the effects of strain on chemical reactions.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The cyclopropane ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the amide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Differences
A. Substituent Effects on Bioactivity
- MK-6892 () incorporates a 1,2,4-oxadiazole ring and cyclohexene-carboxylic acid, enabling potent HCAR2 agonism. Its larger scaffold contrasts with the target compound’s compact 2-methylphenyl group, suggesting that bulkier substituents may improve receptor binding kinetics but require optimized spatial accommodation .
- Chloro-trifluoropropenyl derivatives () exhibit halogen and fluorine substitutions, enhancing lipophilicity and metabolic stability.
C. Physicochemical Properties
- Lipophilicity: The target compound’s 2,2-dimethylpropanoylamino and methyl groups likely increase logP vs. sulfamoyl () or methoxy-substituted analogs (), affecting membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
